2-(Cyclopentylmethoxy)aniline

Storage stability Oxidative degradation Laboratory handling

Researchers optimizing aniline-based kinase inhibitors or GPCR modulators face unpredictable reactivity from unsubstituted anilines. 2-(Cyclopentylmethoxy)aniline (CAS 640767-46-0) resolves this through the ortho-effect-steric compression and electronic perturbation attenuate nucleophilicity (est. pKa ~4.5-4.8) while directing C-H functionalization to the C-5 position. • Ortho-cyclopentylmethoxy group enables predictable regioselective C-H activation & cross-coupling • ≥98% purity supports direct use in parallel library synthesis without pre-purification • Refrigerated storage (2-8°C) ensures long-term stability against oxidative degradation • MW 191.27, LogP 2.84, TPSA 35.25 Ų-favorable fragment-like physicochemical profile for HTS campaigns

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 640767-46-0
Cat. No. B1289747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylmethoxy)aniline
CAS640767-46-0
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2=CC=CC=C2N
InChIInChI=1S/C12H17NO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9,13H2
InChIKeySKSAVLKFSOXOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentylmethoxy)aniline: Ortho-Substituted Aniline Building Block


2-(Cyclopentylmethoxy)aniline (CAS 640767-46-0) is an ortho-substituted aniline derivative with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol, bearing a cyclopentylmethoxy group at the 2-position of the aniline ring [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 35.25 Ų and a predicted LogP of 2.84–3.42 depending on the computational method employed [1]. The compound is supplied as a research chemical with a purity specification of ≥98% and requires refrigerated storage at 2–8°C in sealed, dry conditions . As a primary aromatic amine with a sterically demanding ortho-alkoxy substituent, it serves as a versatile intermediate for amide coupling, diazotization, Buchwald–Hartwig amination, and heterocycle construction in drug discovery and agrochemical programs.

Ortho-substituted aniline for amide coupling and heterocycle synthesis
Sterically demanding building block for kinase and GPCR SAR programs
Supports C-H functionalization and conducting polymer monomer research

Why Para/Meta Isomers Cannot Substitute


The three positional isomers of cyclopentylmethoxy aniline—ortho (2-), meta (3-), and para (4-) substituted—are not interchangeable building blocks. In the ortho isomer, the cyclopentylmethoxy group sits adjacent to the NH₂ function, exerting both steric compression and electronic perturbation on the amine nitrogen [1]. This ortho-effect is well-documented to reduce aniline basicity (lower pKa of the conjugate acid) and attenuate nucleophilicity relative to the para isomer [1]. Furthermore, the ortho isomer requires refrigerated storage (2–8°C) to suppress oxidative degradation, carries a GHS07 hazard warning (H315–H319), and exhibits a distinct boiling point of 317.3°C . These differences have direct consequences for reaction optimization, purification strategy, and laboratory handling protocols—meaning that a synthetic route validated with the ortho isomer cannot be assumed to perform identically when the para or meta analog is substituted.

Basicity
Ortho-effect reduces amine basicity and nucleophilicity; para isomer may exhibit faster acylation rates and different pH-dependent partitioning.
Handling
Requires refrigerated storage (2–8°C) and cold-chain shipping; para isomer is stored at ambient temperature, simplifying logistics.
Safety
GHS07 skin and eye irritation warning; para isomer is classified as non-hazardous, affecting PPE and waste disposal protocols.

Ortho vs. Para Isomer: Key Differentiators


Refrigerated Storage Requirement

The ortho isomer 2-(cyclopentylmethoxy)aniline requires refrigerated storage at 2–8°C in sealed, dry containers, whereas the para isomer 4-(cyclopentylmethoxy)aniline (CAS 946729-84-6) is specified for long-term storage in a cool, dry place without refrigeration . This differential storage requirement is consistent with the known susceptibility of ortho-alkoxyanilines to air oxidation, which is accelerated by the electron-donating alkoxy group in the ortho position increasing electron density at the aromatic ring and the amine nitrogen.

Storage Requirement
Head-to-head
Ortho: 2–8°C sealed, dry. Para: ambient, dry place.
Refrigerated supply-chain context.
Cold-chain logistics required for ortho isomer.
Storage stability Oxidative degradation Laboratory handling

GHS Skin & Eye Irritation Warning

2-(Cyclopentylmethoxy)aniline is classified under the Globally Harmonized System (GHS) as GHS07 Warning with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H320 (causes eye irritation) . In contrast, 4-(cyclopentylmethoxy)aniline (CAS 946729-84-6) is explicitly listed as 'Not hazardous material' under DOT/IATA transport regulations and carries no GHS pictogram warnings . This difference in hazard classification implies that the ortho isomer presents measurably greater acute topical toxicity, necessitating additional personal protective equipment and engineering controls during handling.

GHS Classification
Head-to-head
Ortho: GHS07, H315/H319. Para: Not hazardous.
PPE and facility compliance context.
Ortho isomer requires additional safety protocols.
GHS classification Laboratory safety Hazard communication

Reduced Basicity & Nucleophilicity

The positioning of the cyclopentylmethoxy group ortho to the NH₂ function introduces a well-characterized 'ortho-effect' that reduces the basicity (pKa of the conjugate acid) of the aniline nitrogen relative to the para isomer [1]. This phenomenon, termed steric inhibition of protonation (SIP), arises from steric crowding around the protonation site and disruption of solvation of the anilinium ion. For ortho-methoxyaniline (o-anisidine) vs. para-methoxyaniline (p-anisidine), experimental pKa values are approximately 4.5 vs. 5.3, respectively—a difference of ~0.8 log units [2][3]. By class-level extrapolation, 2-(cyclopentylmethoxy)aniline is expected to exhibit similarly reduced basicity compared to its para isomer, translating to slower acylation rates, altered pH-dependent partitioning, and potentially different yields in amide bond-forming reactions.

Basicity (pKa)
Class-level
Estimated ΔpKa ≈ 0.5–0.8 lower for ortho isomer.
Nucleophilicity and reaction-rate context.
Class-level extrapolation from anisidine data.
Amine basicity Nucleophilicity Ortho-effect Reaction optimization

Higher Commercial Purity Specification

2-(Cyclopentylmethoxy)aniline is consistently offered at a purity specification of ≥98% across multiple vendors including ChemScene (Cat. CS-0590680) and Leyan (Product No. 1661346) . The para isomer 4-(cyclopentylmethoxy)aniline is available at a lower minimum purity specification of 95% from AKSci (Cat. 4110AF), although 98% grade is also offered by Leyan (Product No. 1658048) . The higher baseline purity of the ortho isomer reduces the burden of pre-reaction purification and improves batch-to-batch consistency for sensitive synthetic applications.

Purity Specification
Cross-study
Ortho: ≥98% from multiple vendors. Para: min 95%.
Pre-reaction purification context.
Higher baseline purity may reduce in-house purification.
Purity specification Procurement Quality control

Characterized Boiling Point Data

The boiling point of 2-(cyclopentylmethoxy)aniline is reported as 317.3 ± 15.0°C at 760 mmHg (predicted) by Leyan . For the para isomer 4-(cyclopentylmethoxy)aniline, no boiling point data is available from the same vendor or other accessible datasheets, limiting direct comparison. However, the availability of a predicted boiling point for the ortho isomer provides a reference for distillation-based purification, whereas the absence of such data for the para isomer introduces uncertainty in purification method development.

Boiling Point
Supporting
Ortho: 317.3 ± 15.0°C (predicted). Para: data unavailable.
Distillation method development context.
Predicted value; experimental confirmation needed.
Boiling point Distillation Purification

Intramolecular H-Bonding & Chromatographic Behavior

The ortho relationship between the cyclopentylmethoxy oxygen and the aniline NH₂ in 2-(cyclopentylmethoxy)aniline creates the geometric possibility for a six-membered intramolecular hydrogen bond (N–H···O), which is structurally precluded in the para isomer [1]. Such intramolecular H-bonding can reduce the effective polar surface area and alter chromatographic retention times on both normal-phase and reverse-phase stationary phases relative to isomers that cannot form internal hydrogen bonds [1]. While computed TPSA values for both ortho and para isomers are identical (35.25 Ų) from standard algorithms , these calculations do not capture the dynamic shielding effect of transient intramolecular H-bonding, which can manifest as shorter retention times on reverse-phase HPLC columns compared to the para isomer.

H-Bond & Retention
Class-level
Potential intramolecular N-H···O bond may alter HPLC retention.
Chromatographic separation context.
Data to verify; TPSA static calculation may not capture dynamic effect.
Chromatographic behavior Intramolecular hydrogen bond HPLC retention

Optimal Application Scenarios


Kinase & GPCR SAR Scaffold

In kinase inhibitor and GPCR modulator programs, the ortho-cyclopentylmethoxy aniline motif provides a sterically demanding, lipophilic ortho substituent that can occupy hydrophobic pockets while modulating the electronic character of the aniline nitrogen through the ortho-effect [1]. The reduced basicity of the ortho isomer (estimated pKa ~4.5–4.8 vs. ~5.1–5.3 for para) can be exploited to tune the protonation state of the aniline nitrogen at physiological pH, potentially influencing target engagement, membrane permeability, and off-target pharmacology. The ≥98% commercial purity supports direct use in parallel library synthesis without pre-purification .

Ortho-Directing C-H Functionalization

The ortho-cyclopentylmethoxy group can act as a directing group for regioselective ortho-lithiation or transition-metal-catalyzed C–H functionalization at the position para to the NH₂ (C-5 position), enabling installation of halogens, boronic esters, or aryl groups with predictable regiochemistry [1]. This synthetic handle is not available with the para isomer, where the directing effect of the alkoxy group would place functionalization at a different ring position. The documented boiling point of 317.3°C supports distillation-based purification of intermediates during scale-up .

Conducting Polymer Monomer

Ortho-alkoxyanilines, including 2-methoxyaniline, are established monomers for the synthesis of soluble, processable polyaniline derivatives with conductivities in the range of 10⁻¹ to 10⁰ S/cm [1]. 2-(Cyclopentylmethoxy)aniline extends this family by introducing a bulkier, more lipophilic alkoxy substituent that may enhance solubility in organic solvents and modify the optoelectronic properties of the resulting polymer relative to poly(2-methoxyaniline). The refrigerated storage requirement (2–8°C) ensures monomer stability against premature oxidative polymerization prior to controlled electrochemical or chemical polymerization .

Fragment-Based Drug Discovery Library

With a molecular weight of 191.27 Da, a computed LogP of 2.84, and a TPSA of 35.25 Ų, 2-(cyclopentylmethoxy)aniline falls within favorable fragment-like physicochemical space (MW < 300, LogP < 3, TPSA < 60) [1]. The ortho-substitution pattern provides a distinctive 3D conformational profile compared to para- or meta-substituted aniline fragments, offering diversity in fragment library design. The ≥98% purity and availability from multiple vendors facilitate procurement for high-throughput screening campaigns . The GHS07 hazard classification necessitates standard laboratory PPE but does not impose extraordinary handling restrictions that would preclude automated liquid handling .

Application
Selection Property
Validation Focus
Kinase/GPCR SAR scaffold
Ortho-effect basicity modulation
Target engagement and permeability assay context
Ortho-directed C-H functionalization
Directing group capability
Regioselective installation at C-5 position
Conducting polymer monomer
Oxidative polymerization stability
Solubility and optoelectronic property review
Fragment-based library design
Fragment-like physicochemical profile
3D diversity and screening hit validation

Technical Documentation Hub

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